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molecular formula C12H12O2 B8302458 4,7-Dimethyl-5-vinyl-2-benzofuran-1(3H)-one

4,7-Dimethyl-5-vinyl-2-benzofuran-1(3H)-one

Cat. No. B8302458
M. Wt: 188.22 g/mol
InChI Key: WLKORHCNWGSPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08673920B2

Procedure details

To a solution of 4,7-dimethyl-5-vinyl-2-benzofuran-1(3H)-one (0.4 g, 2.1 mmol) in 60 mL of DCM was slowly added mCPBA (85%, 0.7 g, 4.2 mmol) at 0° C. After warming to room temperature, the mixture was stirred for 48 hours. The mixture was washed subsequently with saturated NaHCO3, aqueous Na2SO3, 5% NaOH and brine. The mixture was concentrated and the residue was purified by column chromatography to afford 4,7-dimethyl-5-oxiran-2-yl-2-benzofuran-1(3H)-one as white solid.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[CH2:9][O:8][C:7](=[O:11])[C:6]=2[C:5]([CH3:12])=[CH:4][C:3]=1[CH:13]=[CH2:14].C1C=C(Cl)C=C(C(OO)=[O:23])C=1>C(Cl)Cl>[CH3:1][C:2]1[C:10]2[CH2:9][O:8][C:7](=[O:11])[C:6]=2[C:5]([CH3:12])=[CH:4][C:3]=1[CH:13]1[CH2:14][O:23]1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
CC1=C(C=C(C=2C(OCC21)=O)C)C=C
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
WASH
Type
WASH
Details
The mixture was washed subsequently with saturated NaHCO3, aqueous Na2SO3, 5% NaOH and brine
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1=C(C=C(C=2C(OCC21)=O)C)C2OC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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